Comparative XLogP3-AA Lipophilicity: 4-Fluoro vs. Unsubstituted Parent Benzo[b]thiophen-3-amine
The computed XLogP3-AA for 4-fluorobenzo[b]thiophen-3-amine is 2.4, identical to that of the unsubstituted parent benzo[b]thiophen-3-amine [1]. This indicates that fluorine substitution at the 4-position achieves modulation of electronic character—adding an H-bond acceptor site (increasing H-bond acceptor count from 2 to 3) and raising molecular weight from 149.21 to 167.21 g/mol—without increasing lipophilicity, a highly desirable property profile in drug design where maintaining logP while tuning electronics is often a key objective [2]. In contrast, substitution with chlorine at the equivalent position would be expected to increase logP due to chlorine's higher hydrophobicity constant (π = 0.71 vs. fluorine π = 0.14), making the 4-fluoro compound the superior choice when lipophilicity must be constrained [3].
| Evidence Dimension | XLogP3-AA (lipophilicity) and H-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4; HBA = 3; MW = 167.21 g/mol |
| Comparator Or Baseline | Benzo[b]thiophen-3-amine (parent): XLogP3 = 2.4; HBA = 2; MW = 149.21 g/mol |
| Quantified Difference | Δ XLogP = 0; Δ HBA = +1; Δ MW = +18.0 g/mol |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm, Cactvs 3.4.8.18) |
Why This Matters
Maintaining low lipophilicity while adding a metabolically stable fluorine substituent is critical for avoiding promiscuous target binding, high metabolic clearance, and hERG liability in lead optimization, making the 4-fluoro analog a strategically superior fragment compared to chlorinated or alkyl-substituted alternatives.
- [1] PubChem. (2026). 4-Fluorobenzo[b]thiophen-3-amine. PubChem Compound Summary CID 10654635. XLogP3-AA = 2.4. View Source
- [2] PubChem. (2026). 1-Benzothiophen-3-amine. PubChem Compound Summary CID 11194423. XLogP3 = 2.4. View Source
- [3] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society. View Source
